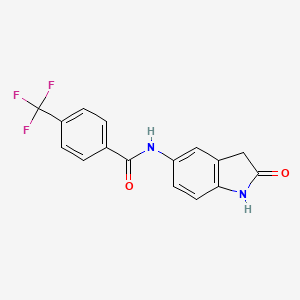

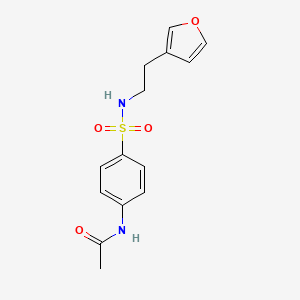

N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Electronic and Biological Interactions

A study conducted by Bharathy et al. (2021) explored the electronic behavior, wave function, and biological properties of N-(4-(Ethylsulfamoyl)phenyl)acetamide using Gaussian 16 W DFT tools. The research focused on its interactions in polar liquids, evaluating its reactivity, intra molecular interactions, charge transfer energies, and vibrational spectroscopy. Additionally, molecular docking studies were performed to investigate its potential fungal and cancer activities, highlighting its relevance in drug discovery and development (Bharathy et al., 2021).

Synthesis and Structure Analysis

Sharma et al. (2018) synthesized a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and analyzed its structure, confirming anticancer activity through in silico modeling. This underscores the compound's role in the development of new anticancer agents, demonstrating its versatility in synthesizing therapeutically relevant molecules (Sharma et al., 2018).

Antimicrobial Studies

Research on sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide, by Lahtinen et al. (2014), provided insights into their crystal structures, hydrogen bonding, and thermal properties. Although these derivatives showed limited antibacterial activity, their comprehensive characterization is crucial for further modifications and potential applications in antimicrobial resistance studies (Lahtinen et al., 2014).

Antimicrobial and Anticancer Potentials

Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating promising antimicrobial properties. This suggests potential applications in combating microbial infections and highlights the chemical flexibility of the compound for various biomedical applications (Darwish et al., 2014).

Glutaminase Inhibitors

Shukla et al. (2012) discussed the design, synthesis, and evaluation of BPTES analogs, including derivatives of the compound of interest, as glutaminase inhibitors. These inhibitors have shown potential in attenuating the growth of cancer cells, offering a pathway for developing cancer therapeutics (Shukla et al., 2012).

Zukünftige Richtungen

The future directions for “N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide” could involve further exploration of its multifaceted applications and potential for groundbreaking discoveries. The sulfonamide unit, to which this compound belongs, constitutes the largest class of antimicrobial agents and has shown potential for the development of new synthetic methodologies .

Eigenschaften

IUPAC Name |

N-[4-[2-(furan-3-yl)ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-11(17)16-13-2-4-14(5-3-13)21(18,19)15-8-6-12-7-9-20-10-12/h2-5,7,9-10,15H,6,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXVKEBCUXNSQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2747251.png)

![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747257.png)

![4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2747258.png)

![1-(prop-2-yn-1-yl)-N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)piperidine-2-carboxamide](/img/structure/B2747262.png)

![ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2747265.png)

![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2747269.png)

![2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2747271.png)